1-(2-Mercaptoethyl)pyrrolidin-2-one
CAS No.: 13839-15-1
Cat. No.: VC20963202
Molecular Formula: C6H11NOS
Molecular Weight: 145.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13839-15-1 |
|---|---|
| Molecular Formula | C6H11NOS |
| Molecular Weight | 145.23 g/mol |
| IUPAC Name | 1-(2-sulfanylethyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C6H11NOS/c8-6-2-1-3-7(6)4-5-9/h9H,1-5H2 |
| Standard InChI Key | JBODMFWMIWWZSF-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1)CCS |
| Canonical SMILES | C1CC(=O)N(C1)CCS |
Introduction
Chemical Identity and Properties
Chemical Structure and Nomenclature
1-(2-Mercaptoethyl)pyrrolidin-2-one is identified by the CAS Registry Number 145526-47-2. Its molecular formula is C6H11NOS with a molecular weight of 145.23 g/mol. The compound is also known by its IUPAC name 1-(2-sulfanylethyl)pyrrolidin-2-one, where "sulfanyl" refers to the -SH (thiol) group. The structure consists of a five-membered pyrrolidinone ring with a 2-mercaptoethyl substituent attached to the nitrogen atom.
Table 1: Chemical Identity Information of 1-(2-Mercaptoethyl)pyrrolidin-2-one
| Parameter | Information |
|---|---|
| CAS Number | 145526-47-2 |
| Molecular Formula | C6H11NOS |
| Molecular Weight | 145.23 g/mol |
| IUPAC Name | 1-(2-sulfanylethyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C6H11NOS/c8-6-2-1-3-7(6)4-5-9/h9H,1-5H2 |
| Standard InChIKey | JBODMFWMIWWZSF-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1)CCS |
| PubChem Compound ID | 83768 |
Structural Characteristics
The structural backbone of 1-(2-Mercaptoethyl)pyrrolidin-2-one consists of a pyrrolidin-2-one core, which is a five-membered lactam ring containing a nitrogen atom at position 1 and a carbonyl group at position 2. The nitrogen atom is substituted with a 2-mercaptoethyl chain (CH2CH2SH). This structural arrangement creates distinct regions within the molecule:
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The pyrrolidinone ring: A cyclic amide that contributes to the polarity and hydrogen bond accepting capability of the molecule.
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The mercaptoethyl side chain: Contains a thiol group that can participate in various chemical reactions, including oxidation, nucleophilic substitution, and metal coordination.
The conformational flexibility of the mercaptoethyl side chain allows for various spatial arrangements, potentially influencing the molecule's reactivity and intermolecular interactions.
Synthesis and Preparation Methods
Alternative Approaches
Alternative approaches might leverage methodologies described for related pyrrolidinone derivatives. For instance, the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes demonstrates a versatile approach to creating functionalized pyrrolidinones . This method involves:
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Lewis acid-catalyzed opening of donor-acceptor cyclopropanes with primary amines.
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In situ lactamization and dealkoxycarbonylation.
As noted in the literature: "We developed a straightforward synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents" . With appropriate modifications, such approaches might be adaptable for synthesizing 1-(2-Mercaptoethyl)pyrrolidin-2-one.
Chemical Reactivity and Properties
General Reactivity Patterns
The reactivity of 1-(2-Mercaptoethyl)pyrrolidin-2-one is determined by its two primary functional groups: the pyrrolidinone ring and the thiol group. Based on the reactivity of similar compounds, several patterns can be anticipated:
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Thiol Group Reactivity:
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Nucleophilic substitution reactions
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Oxidation to disulfides or sulfoxides
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Coordination with metal ions
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Formation of thioesters
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Pyrrolidinone Ring Reactivity:
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Stability under most conditions due to the amide resonance
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Potential for ring-opening under harsh conditions
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Electrophilic attack at the carbonyl carbon
The combination of these functional groups creates potential for both intramolecular interactions and diverse chemical transformations.
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Key Reactions
Based on the structural features of 1-(2-Mercaptoethyl)pyrrolidin-2-one and the reactivity of similar compounds, several key reactions can be anticipated:
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Oxidation of the thiol group to form disulfides or sulfoxides/sulfones, similar to the oxidation reactions described for 3-((2-Hydroxyphenyl)thio)-1-methylpyrrolidin-2-one: "The hydroxyphenylthio group can be oxidized to form sulfoxides or sulfones. Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used".
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Nucleophilic substitution at the thiol group, allowing for the introduction of various functionalities.
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Metal coordination through the thiol group, potentially useful for catalysis or material science applications.
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Formation of thioesters through reaction with carboxylic acids or acid derivatives.
Structure-Property Relationships
The structure of 1-(2-Mercaptoethyl)pyrrolidin-2-one suggests several important structure-property relationships:
Related Compounds and Comparative Analysis
Structural Analogs
Several structural analogs of 1-(2-Mercaptoethyl)pyrrolidin-2-one are mentioned in the literature:
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1-(2-chloroethyl)pyrrolidin-2-one (CAS: 51333-90-5) : This compound is closely related, differing only in the terminal functional group (chlorine instead of thiol).
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3-((2-Hydroxyphenyl)thio)-1-methylpyrrolidin-2-one: While this compound has a different substitution pattern, it shares the pyrrolidinone core and contains a sulfur-based substituent.
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Various 1,5-substituted pyrrolidin-2-ones synthesized from donor-acceptor cyclopropanes : These compounds demonstrate the diverse substitution patterns possible on the pyrrolidinone scaffold.
Comparative Analysis
Table 2: Comparative Analysis of 1-(2-Mercaptoethyl)pyrrolidin-2-one and Related Compounds
Structure-Activity Relationships
The structure-activity relationships of pyrrolidinone derivatives are an important area of research. The literature describes 1,5-substituted pyrrolidin-2-ones as "pharmacologically important" , suggesting that the substitution pattern on the pyrrolidinone ring can significantly influence biological activity.
For 1-(2-Mercaptoethyl)pyrrolidin-2-one, the presence of the thiol group might contribute to potential biological activities through:
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Interaction with biological targets containing metal ions or cysteines.
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Formation of disulfide bridges with proteins.
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Modulation of redox processes in biological systems.
Analytical Methods and Characterization
Chromatographic Analysis
Chromatographic methods for analyzing 1-(2-Mercaptoethyl)pyrrolidin-2-one would likely include:
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High-Performance Liquid Chromatography (HPLC): For purity determination and quantitative analysis.
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Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful if derivatization of the thiol group is performed to enhance volatility. These analytical methods would be essential for quality control and structure confirmation in both research and industrial settings.
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